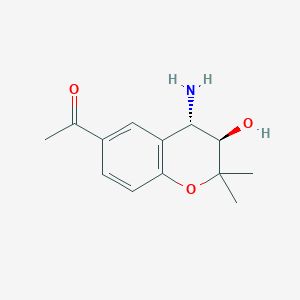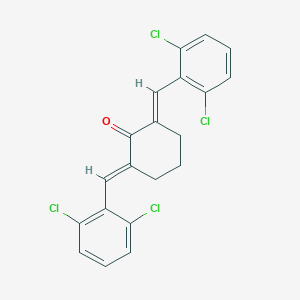
(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone, commonly known as DBCC, is a chemical compound that has been widely used in scientific research due to its unique properties. DBCC is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is a highly lipophilic compound that can easily penetrate cell membranes and interact with intracellular targets.
Mecanismo De Acción
The mechanism of action of DBCC is based on its ability to interact with intracellular targets, including proteins and lipids. DBCC can bind to the hydrophobic pockets of proteins and induce conformational changes that affect their function. It can also intercalate into the lipid bilayer of cell membranes and alter their fluidity and permeability.
Biochemical and Physiological Effects:
DBCC has been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been shown to modulate the activity of ion channels and transporters, leading to changes in membrane potential and ion homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DBCC in lab experiments is its high sensitivity and specificity for detecting protein-protein interactions and lipid peroxidation. However, its lipophilic nature can also lead to non-specific binding and interference with cellular processes. Furthermore, its toxicity and potential side effects need to be carefully evaluated before using it in vivo.
Direcciones Futuras
There are several future directions for DBCC research, including the development of new derivatives with improved properties, the exploration of its potential as a therapeutic agent for cancer and other diseases, and the application of its fluorescent properties in advanced imaging techniques. Additionally, the use of DBCC in combination with other compounds could lead to synergistic effects and enhanced therapeutic outcomes.
Aplicaciones Científicas De Investigación
DBCC has been extensively used in scientific research as a fluorescent probe for detecting protein-protein interactions, membrane fluidity, and lipid peroxidation. It has also been used as a photosensitizer for photodynamic therapy and as a fluorescent dye for imaging biological systems.
Propiedades
Número CAS |
42426-37-9 |
|---|---|
Nombre del producto |
(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone |
Fórmula molecular |
C20H14Cl4O |
Peso molecular |
412.1 g/mol |
Nombre IUPAC |
(2E,6E)-2,6-bis[(2,6-dichlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H14Cl4O/c21-16-6-2-7-17(22)14(16)10-12-4-1-5-13(20(12)25)11-15-18(23)8-3-9-19(15)24/h2-3,6-11H,1,4-5H2/b12-10+,13-11+ |
Clave InChI |
QGRADUQJYBJJER-DCIPZJNNSA-N |
SMILES isomérico |
C1C/C(=C\C2=C(C=CC=C2Cl)Cl)/C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/C1 |
SMILES |
C1CC(=CC2=C(C=CC=C2Cl)Cl)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C1 |
SMILES canónico |
C1CC(=CC2=C(C=CC=C2Cl)Cl)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

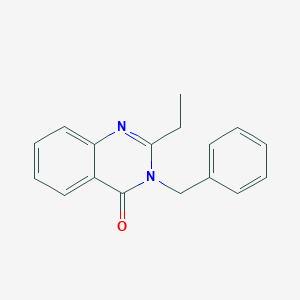


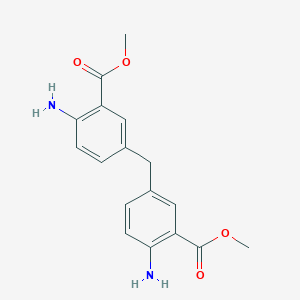
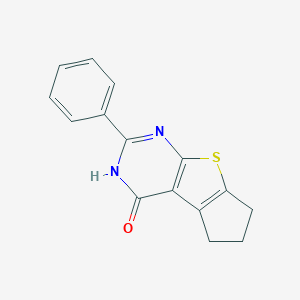


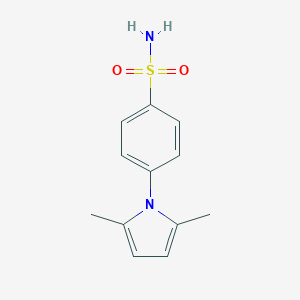
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
